molecular formula C20H30O5 B1667393 Andrographolide CAS No. 5508-58-7

Andrographolide

Cat. No.: B1667393
CAS No.: 5508-58-7
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-OTESTREVSA-N
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Mechanism of Action

Target of Action

Andrographolide, a botanical product extracted from a herb that occurs naturally in China, acts on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of this compound include Tumor Necrosis Factor (TNF-α) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These targets play a crucial role in the body’s immune response and inflammation .

Mode of Action

This compound interacts with its targets by suppressing inflammation cytokine expression, including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, it is also able to inhibit NF-kB activation , a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB , JAK/STAT , T cell receptor , and other signaling pathways . It also influences the Nrf2 (nuclear factor erythroid 2–related factor 2) signaling pathway , supporting its antioxidant and anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. Studies have shown that the use of certain delivery systems, such as an this compound-loaded microemulsion, can enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress inflammation cytokine expression, inhibit TNF-α and IL-1β production, and inhibit NF-kB activation . These actions result in a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that different concentrations of this compound can significantly reduce the levels of IFN-γ, IL-23, and IL-17 in patients with ulcerative colitis . Furthermore, plant density and harvest date can affect the yield and this compound content in Andrographis paniculata .

Biochemical Analysis

Biochemical Properties

Andrographolide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA . It also reduces NFAT function in T cells and reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT3) in macrophages .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exert anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . Furthermore, it affects various cellular processes, including vacuole fragmentation, endoplasmic reticulum stress, lipid droplet accumulation, reactive oxygen species levels, and compromised cell integrity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA . It also reduces NFAT function in T cells and reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT3) in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound induces a dose-dependent increase in HO-1 expression in the endothelial cell line EA.hy926 after a 16-hour pre-treatment followed by incubation with TNF-α (1 ng/mL) for 6 hours .

Dosage Effects in Animal Models

In animal models, all tested substances have significant analgesic effects at 4 mg/kg, and the highest potency was seen with this compound and its derivatives . Increasing the dose to 8 mg/kg did not increase the analgesic effect .

Metabolic Pathways

This compound may be involved in steroid metabolic processes, negative regulation of MAPK cascade, oxidative stress, and other processes to protect against LPS-induced liver injury .

Transport and Distribution

Innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles enhance the bioavailability and target-specific delivery of this compound .

Subcellular Localization

One study suggests that this compound may localize in the plastid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Andrographolide can be synthesized through various methods, including extraction from the leaves and stems of Andrographis paniculata. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Additionally, solid dispersion methods have been employed to enhance the dissolution rate and bioavailability of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Andrographis paniculata using macroporous adsorption resin methods. The extracted this compound is then mixed with fillers, disintegrating agents, and adhesion agents, followed by granulation and tableting to produce this compound tablets .

Chemical Reactions Analysis

Types of Reactions: Andrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to react with glutathione, leading to the formation of products through the addition of SH and NH2 moieties to the α,β-unsaturated lactone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

Andrographolide is unique among its analogs due to its broad spectrum of biological activities. Similar compounds include:

Compared to these analogs, this compound stands out for its comprehensive therapeutic potential, making it a promising candidate for further research and development.

Properties

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-OTESTREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045980
Record name Andrographolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

HMPL-004 acts on multiple cellular targets in the inflammatory signal transduction pathways resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β and IL-6. HMPL-004 was demonstrated to inhibit TNF-α and IL-1β production in cell-based assays. HMPL-004 is also able to inhibit NF-kB activation. NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defence and inflammation. The mechanism of action of HMPL-004 was further supported in laboratory IBD animal models. Treatment of IBD rats with HMPL-004 caused a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β.
Record name Andrographolide
Source DrugBank
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CAS No.

5508-58-7
Record name Andrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5508-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Andrographolide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andrographolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Andrographolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl]ethylidene]dihydro-4-hydroxyfuran-2(3H)-one
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Record name ANDROGRAPHOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Andrographolide exert its anti-cancer effects?

A: this compound exhibits multi-faceted anti-cancer effects. Research suggests it induces apoptosis in cancer cells [, ], inhibits cell proliferation [, , ], suppresses angiogenesis [, ], and reduces tumor growth in vivo [, ]. Additionally, it has been shown to enhance the efficacy of radiotherapy in esophageal cancer cells by increasing DNA double-strand breaks and promoting apoptosis [].

Q2: What is the role of NF-κB in this compound's activity?

A: this compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway [, , , ]. It covalently binds to the Cys62 residue of the NF-κB p50 subunit, hindering its DNA binding activity and downstream inflammatory responses [].

Q3: Does this compound influence mitochondrial function?

A: Yes, studies suggest this compound can disrupt mitochondrial function in prostate cancer cells, potentially contributing to cell death. It decreases mitochondrial DNA damage, induces mitochondrial membrane depolarization, and increases mitochondrial reactive oxygen species production [].

Q4: How does this compound interact with the immune system?

A: this compound has been shown to activate cytotoxic T lymphocyte responses, leading to enhanced tumor cell killing and increased survival in mice models []. It can also modulate the Th1/Th2/Th17 immune responses in patients with ulcerative colitis, suggesting potential therapeutic benefits for inflammatory bowel diseases [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H30O5 and a molecular weight of 350.44 g/mol.

Q6: How do structural modifications of this compound affect its activity?

A: Modifications to the this compound structure significantly impact its biological activity. For instance, the presence of a tetrahydrofuran ring and cyclic olefinic bonds, as seen in Isothis compound and 14-Deoxythis compound, enhances anti-inflammatory activity compared to this compound []. The number and position of double bonds in the lactone ring, as well as the presence of a 14-OH group, influence anti-tumor activity [].

Q7: What strategies are being explored to improve this compound's bioavailability?

A: Due to its low water solubility and bioavailability [, ], several strategies are being investigated to improve this compound delivery. These include microencapsulation using polymers like PVP K30 and HPMC, which was shown to enhance solubility and dissolution rate significantly []. Another approach involves incorporating this compound into ethosomes, which demonstrated improved transdermal delivery and penetration enhancement compared to non-ethosomal formulations [].

Q8: How is this compound metabolized in the body?

A: this compound undergoes extensive metabolism, primarily forming glucuronide conjugates. Research has identified seven glucuronide conjugates of this compound in human urine, indicating its primary metabolic pathway [].

Q9: Does this compound interact with other drugs?

A: Yes, this compound can potentially interact with other drugs. Studies in rats demonstrate that it can increase the systemic exposure of warfarin, likely by inhibiting CYP3A4 or CYP2C9 enzymes involved in warfarin metabolism []. Similar interactions might occur with other drugs metabolized by these enzymes.

Q10: What cell lines are commonly used to study this compound's anti-cancer activity?

A: Researchers have utilized various cancer cell lines to investigate this compound's anti-cancer properties. These include leukemia HL-60 cells [], hepatoma H22 cells [], human gastric cancer cells [], prostate cancer cell lines PC3 and 22RV1 [, , ], human colon cancer cell lines CT26 and HT29 [], and human esophageal cancer cell line ECA109 [].

Q11: What animal models have been used to evaluate this compound's therapeutic potential?

A11: Studies have employed different animal models to assess this compound's therapeutic effects. These include:

  • Mouse models: To evaluate its anti-tumor activity against hepatoma H22 [] and its effect on eosinophil granulocytes and cytokine expression in asthma [].
  • Rat models: To study its protective effect against alpha-naphthylisothiocyanate-induced cholestatic liver injury [], its influence on warfarin pharmacokinetics [], and its potential as a coadjuvant in sickle cell anemia therapy [].

Q12: What is being done to improve this compound's solubility?

A: this compound's low water solubility presents a challenge for its formulation and bioavailability. One approach to address this involves creating a solid dispersion system with chitosan. This has been shown to increase this compound's solubility by 1.75-fold compared to the pure compound [].

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